Rosmanol

Übersicht

Beschreibung

Rosmanol ist eine phenolische Diterpenverbindung, die hauptsächlich in den Blättern des Rosmarin-Pflanze (Rosmarinus officinalis) vorkommt. Es ist bekannt für seine starken antioxidativen und entzündungshemmenden Eigenschaften. This compound hat in den letzten Jahren aufgrund seiner potenziellen therapeutischen Anwendungen, insbesondere im Bereich der Onkologie, große Aufmerksamkeit erregt, wo es vielversprechend bei der Induktion der Apoptose in Krebszellen gezeigt hat .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch verschiedene chemische Reaktionen synthetisiert werden, die Diterpene beinhalten, die aus Rosmarin extrahiert werden. Eine gängige Methode beinhaltet die Oxidation von Carnosinsäure, einem anderen Diterpen, das in Rosmarin vorkommt, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid unter kontrollierten Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Methanol oder Ethanol und wird bei Raumtemperatur durchgeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion von Rosmarinblättern mit Lösungsmitteln wie Ethanol oder Methanol. Der Extrakt wird dann chromatographischen Verfahren unterzogen, um this compound zu isolieren und zu reinigen. Superkritische Fluidextraktion und Soxhlet-Extraktion werden ebenfalls eingesetzt, um hohe this compound-Ausbeuten aus Rosmarinblättern zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rosmanol can be synthesized through various chemical reactions involving diterpenes extracted from rosemary. One common method involves the oxidation of carnosic acid, another diterpene found in rosemary, using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . The reaction typically requires a solvent like methanol or ethanol and is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound involves the extraction of rosemary leaves using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound. Supercritical fluid extraction and Soxhlet extraction are also employed to obtain high yields of this compound from rosemary leaves .

Analyse Chemischer Reaktionen

Reaktionstypen

Rosmanol durchläuft verschiedene chemische Reaktionen, darunter:

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen, um Ester und Ether zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel in Lösungsmitteln wie Methanol oder Ethanol.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in Lösungsmitteln wie Tetrahydrofuran.

Substitution: Säurechloride oder Alkylhalogenide in Gegenwart einer Base wie Pyridin oder Triethylamin.

Hauptprodukte

Oxidation: Rosmanolchinon

Reduktion: Dihydrothis compound

Substitution: Verschiedene Ester und Ether von this compound

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Rosmanol exhibits antioxidant and anti-inflammatory properties, making it a candidate for therapeutic applications. Its mechanism of action primarily involves the modulation of signaling pathways associated with inflammation and apoptosis. Notably, this compound has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPK), which are crucial in inflammatory responses and cancer progression.

Key Mechanisms

- Inhibition of Pro-inflammatory Cytokines : this compound reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mitochondrial pathways, enhancing reactive oxygen species (ROS) production that leads to DNA damage .

Cancer Treatment

This compound has been extensively studied for its potential anti-cancer properties. Research indicates that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer.

Case Study: Breast Cancer

- Study Findings : In vitro studies demonstrated that this compound inhibited the proliferation of MCF-7 and MDA-MB 231 breast cancer cells while sparing normal human breast cells (MCF-10A). The compound induced apoptosis via the ERK and STAT3 signaling pathways .

- Experimental Setup : Cells were treated with varying concentrations of this compound (15, 30, and 60 µM) for 48 hours. Flow cytometry was utilized to analyze cell cycle distribution and apoptosis .

Anti-inflammatory Applications

This compound shows promise in alleviating conditions characterized by inflammation, such as rheumatoid arthritis.

Case Study: Rheumatoid Arthritis

- Study Findings : A study revealed that this compound, when used in combination with carnosol, significantly reduced inflammation in collagen-induced arthritis models by regulating the TLR4/NF-κB/MAPK pathway .

- Dosage : The effective dosage was noted at 20 mg/kg/day for both compounds, which enhanced their anti-inflammatory effects significantly compared to individual treatments .

Allergy and Immunology

Research has also explored the potential of this compound in treating allergic disorders by modulating immune responses.

Review Findings

- Mechanism : this compound may suppress key inflammatory cytokines involved in allergic responses, such as interleukin-4, interleukin-5, and interleukin-13 .

- Clinical Relevance : The compound's ability to inhibit NF-κB pathways suggests its potential as a therapeutic agent for asthma and other allergic conditions .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation; induces apoptosis | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Immunomodulatory | Suppresses allergic cytokine expression |

Table 2: Experimental Conditions for Selected Studies

| Study Focus | Cell Line | Treatment Concentration | Duration | Key Findings |

|---|---|---|---|---|

| Breast Cancer | MCF-7, MDA-MB 231 | 15, 30, 60 µM | 48 hours | Induced apoptosis; inhibited proliferation |

| Rheumatoid Arthritis | CIA Mice | 20 mg/kg/day | Variable | Alleviated inflammation significantly |

Wirkmechanismus

Rosmanol exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative damage . In cancer cells, this compound induces apoptosis by modulating signaling pathways such as PI3K/AKT and STAT3/JAK2. It increases the expression of pro-apoptotic proteins and decreases the expression of anti-apoptotic proteins, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Rosmanol wird häufig mit anderen in Rosmarin vorkommenden phenolischen Diterpenen wie Carnosinsäure und Carnosol verglichen. Während alle drei Verbindungen antioxidative Eigenschaften aufweisen, ist this compound einzigartig in seiner Fähigkeit, spezifische Signalwege zu modulieren, die an der Apoptose von Krebszellen beteiligt sind .

Ähnliche Verbindungen

Carnosinsäure: Bekannt für ihre starken antioxidativen und entzündungshemmenden Eigenschaften.

Carnosol: Zeigt eine starke Antitumoraktivität und ist wirksam bei der Hemmung der Proliferation verschiedener Krebszelllinien.

Rosmarinsäure: Eine weitere phenolische Verbindung mit antioxidativen und entzündungshemmenden Wirkungen, die häufig in Rosmarin vorkommt.

Die einzigartige Fähigkeit von this compound, spezifische molekulare Ziele und Signalwege zu regulieren, macht es zu einer wertvollen Verbindung für weitere Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Rosmanol, a phenolic diterpene derived from various Salvia species, particularly Salvia rosmarinus (rosemary), exhibits a range of biological activities that make it a compound of interest in pharmacological research. This article discusses the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant case studies and research findings.

1. Anti-Inflammatory Activity

Mechanism of Action

This compound has been shown to exert significant anti-inflammatory effects, particularly in conditions such as rheumatoid arthritis (RA). Research indicates that this compound, in combination with another compound called carnosol, can synergistically alleviate RA symptoms by inhibiting the TLR4/NF-κB/MAPK signaling pathways. This inhibition leads to a reduction in pro-inflammatory cytokines and chemokines, which are crucial mediators in the inflammatory process.

Case Study: Rheumatoid Arthritis

A study conducted on collagen-induced arthritis (CIA) mice demonstrated that the administration of this compound and carnosol significantly reduced arthritis index scores and synovitis compared to control groups. The combination treatment resulted in:

- Decreased Pro-Inflammatory Cytokines : Serum levels of TNF-α, MCP-1, and IL-6 were significantly lower in treated groups.

- Inhibition of Inflammatory Pathways : Both compounds inhibited the activation of NF-κB and MAPK pathways, which are critical for inflammation regulation.

| Treatment Group | Arthritis Index Score | TNF-α Level (pg/mL) | MCP-1 Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|---|---|

| Control | 10.2 ± 1.5 | 250 ± 20 | 300 ± 25 | 150 ± 15 |

| This compound | 6.5 ± 1.0 | 150 ± 15 | 200 ± 20 | 90 ± 10 |

| Carnosol | 7.0 ± 1.2 | 160 ± 18 | 210 ± 22 | 95 ± 12 |

| This compound + Carnosol | 4.0 ± 0.8 | 100 ± 10 | 150 ± 15 | 60 ± 8 |

2. Anticancer Activity

Mechanism of Action

This compound has demonstrated promising anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. It induces apoptosis through mitochondrial pathways and reactive oxygen species (ROS) production, which leads to DNA damage and cell cycle arrest.

Case Study: Breast Cancer Cells

In vitro studies showed that this compound effectively inhibited the proliferation of breast cancer cells while sparing normal breast cells (MCF-10A). The findings include:

- Cytotoxicity : this compound exhibited dose-dependent cytotoxicity against MCF-7 and MDA-MB-231 cells.

- Apoptosis Induction : The compound accelerated apoptosis via increased ROS levels and mitochondrial membrane potential disruption.

| Concentration (µM) | MCF-7 Cell Viability (%) | MDA-MB-231 Cell Viability (%) |

|---|---|---|

| Control | 100 | 100 |

| 15 | 85 | 80 |

| 30 | 65 | 60 |

| 60 | 45 | 40 |

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting cellular processes.

Research Findings

A study highlighted that this compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with notable reductions in ATP concentrations and DNA content within bacterial cells upon treatment.

Eigenschaften

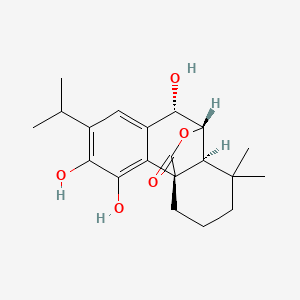

IUPAC Name |

(1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3/t14-,16+,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAZOMIGFDQMNC-FORWCCJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553423 | |

| Record name | Rosmanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80225-53-2 | |

| Record name | Rosmanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080225532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosmanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSMANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F25TV383OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.